2,4-Dihydroxy-3,3-dimethylbutanamide
Overview
Description
The compound 2,4-Dihydroxy-3,3-dimethylbutanamide is not directly mentioned in the provided papers. However, we can infer some information based on closely related compounds. For instance, 2-Amino-2,3-dimethylbutanamide, a compound with a similar structure, was synthesized through the reaction of 2-amino-2,3-dimethylbutanonitrile with sulfuric acid, resulting in a racemic mixture characterized crystallographically with intermolecular hydrogen bonds forming a three-dimensional network .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation led to the formation of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate . Anionic polymerization was used to polymerize 2,3-dimethylbutadiene, with the polymer's structure varying with temperature . These methods suggest that the synthesis of 2,4-Dihydroxy-3,3-dimethylbutanamide could potentially involve similar techniques, such as photoirradiation or anionic polymerization, depending on the desired structural properties.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-Dihydroxy-3,3-dimethylbutanamide has been determined using techniques like single crystal X-ray analysis, which revealed a slightly distorted square-planar arrangement in the case of the cyclobutane ring . The crystal structure of 2,3-dibromo-2,3-dimethylbutane showed a disordered nature with multiple orientations in the crystal . These findings suggest that the molecular structure of 2,4-Dihydroxy-3,3-dimethylbutanamide could also be complex and may require advanced techniques for accurate determination.
Chemical Reactions Analysis
The chemical reactions involving similar compounds include the dehydration of 2,3-dimethylbutan-2,3-diol, which proceeds through two successive stages with the formation of enol and diene structures . Another reaction is the (2 + 4) cycloaddition of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with 2,3-dimethylbuta-1,3-diene to form tetrahydro-1,2-benzisoxazole . These reactions indicate that 2,4-Dihydroxy-3,3-dimethylbutanamide may also undergo complex reactions, possibly involving dehydration or cycloaddition processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in various studies. For instance, the crystal packing of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate is stabilized by hydrogen bonding and van der Waals interactions . The polymerization of 2,3-dimethylbutadiene showed temperature-dependent properties, with the content of the 1,2-unit in the polymer varying with the polymerization temperature . These insights suggest that the physical and chemical properties of 2,4-Dihydroxy-3,3-dimethylbutanamide would likely be influenced by factors such as temperature and intermolecular interactions.
Scientific Research Applications
Synthesis and Reactivity
The compound has been utilized in various synthetic and reactivity studies. For instance, it has been involved in the synthesis of 3-(2-chloroalkyl)-2,2-dihaloaziridines via cycloaddition, leading to the formation of N-substituted 2,4-dichloro-3,3-dimethylbutanamides, which are further converted into 3-chloropyrrolidin-2-ones under alkaline conditions (Shinkevich et al., 2008).
Metabolism Studies
The compound has also been a subject in metabolism studies. For example, research on N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide (and its isomer) in rats identified several unique metabolites, including decyanated and cyclic compounds (Tomigahara et al., 2006).
Glass Forming Monohydroxy Alcohols
In the context of glass-forming monohydroxy alcohols, the dynamics of compounds like 2,2-dimethylbutan-1-ol and 3,3-dimethylbutan-1-ol have been investigated using field cycling 1H NMR relaxometry, providing insights into molecular reorientations and self-diffusion coefficients (Carignani et al., 2018).
Synthetic Methodologies
The compound has been synthesized through various methodologies. For instance, synthesis of (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides and related pyridines have been achieved, demonstrating its utility in creating complex organic structures (Drabina et al., 2008).
Intermediate in Sweetener Synthesis
It is an important intermediate in the synthesis of Neotame, a high-intensity sweetener. The synthesis of 3,3-dimethylbutanol and 3,3-dimethylbutanal, critical in Neotame production, has been studied extensively (Tanielyan & Augustine, 2012).
Crystallographic Characterization
Its crystallographic characterization has been achieved, as seen in the study of 2-amino-2,3-dimethylbutanamide, providing valuable data for structural analysis (Yin, 2010).
Wastewater Treatment
The compound has been employed in wastewater treatment studies, particularly in the electrochemical oxidation of dihydroxybenzoic acid at platinized titanium electrodes, indicating its potential role in environmental remediation processes (de Lima Leite et al., 2003).
Quantum-Chemical Research
Quantum-chemical research has explored the reaction mechanisms involving similar compounds, enhancing understanding of chemical processes at a molecular level (Kovalskyi et al., 2013).
Aldol Addition and Cyanhydrin Formation
The compound has been studied in the context of aldol addition and cyanhydrin formation, showing its utility in organic synthesis and transformation processes (Abu-Salem et al., 2008).
Anticonvulsant and Pain-Attenuating Properties
It has been explored for its potential in medicinal chemistry, particularly in primary amino acid derivatives showing anticonvulsant and pain-attenuating properties (King et al., 2011).
Safety And Hazards
The safety data sheet for 2,4-Dihydroxy-3,3-dimethylbutanamide suggests that it should be handled with care. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
properties
IUPAC Name |
2,4-dihydroxy-3,3-dimethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3-8)4(9)5(7)10/h4,8-9H,3H2,1-2H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQLNIMYRMBBIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377336 | |
Record name | 2,4-dihydroxy-3,3-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-3,3-dimethylbutanamide | |
CAS RN |
4417-86-1 | |
Record name | 2,4-dihydroxy-3,3-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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